molecular formula C14H26O2 B105984 Ethyl dodec-2-enoate CAS No. 28290-90-6

Ethyl dodec-2-enoate

Cat. No. B105984
CAS RN: 28290-90-6
M. Wt: 226.35 g/mol
InChI Key: GZXNVYMVJSTRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl dodec-2-enoate is a chemical compound that belongs to the family of esters. It is commonly used in the fragrance industry due to its pleasant fruity odor. Ethyl dodec-2-enoate is also used as a flavoring agent in food products. However, this chemical compound has also been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Crystal Packing and Interaction

Ethyl dodec-2-enoate and its derivatives exhibit intriguing interactions in their crystal structures. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates unique N⋯π interactions, alongside hydrogen bonds, forming a zigzag double-ribbon structure. Similarly, its derivative, ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, utilizes rare nonhydrogen bonding interactions of N⋯π and O⋯π types, along with a C–H⋯N hydrogen bond to form a 1-D double-column structure. These peculiar interactions contribute significantly to the molecular arrangement in crystal packing, showcasing the compound's versatility in forming complex structures (Zhang, Wu, & Zhang, 2011).

Catalysis and Synthesis

Ethyl dodec-2-enoate derivatives are pivotal in catalytic and synthetic applications. For example, α,ω-Bis(diphenylphosphino)-poly(ethylene glycol-400) and its rhodium carbonyl complex, attached to a poly(2-hydroxyethyl methacrylate) network on porous silica, create a supported catalytic liquid polymer phase used in the hydroformylation of ethyl undec-10-enoate. This demonstrates the compound's potential in catalyzing significant chemical reactions, broadening its applicability in industrial chemistry (Hong & Ruckenstein, 1993).

Organic Synthesis

In organic synthesis, ethyl dodec-2-enoate derivatives have been employed to synthesize complex molecules. A remarkable instance is the highly stereoselective allylic ethylation using alkoxytitanacyclopropane reagents, pivotal in creating (1R/S,7R)-1,7-dimethylnonyl propanoate, the Western corn rootworm sex attractant. This process highlights the compound's significant role in the synthesis of biologically active substances, underlining its importance in agricultural and pharmaceutical sectors (Isakov & Kulinkovich, 2008).

properties

CAS RN

28290-90-6

Product Name

Ethyl dodec-2-enoate

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

ethyl dodec-2-enoate

InChI

InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h12-13H,3-11H2,1-2H3

InChI Key

GZXNVYMVJSTRNI-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCC/C=C/C(=O)OCC

SMILES

CCCCCCCCCC=CC(=O)OCC

Canonical SMILES

CCCCCCCCCC=CC(=O)OCC

synonyms

(2E)-2-Dodecenoic Acid Ethyl Ester;  Ethyl (E)-2-Dodecenoate;  Ethyl trans-2-Dodecenoate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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